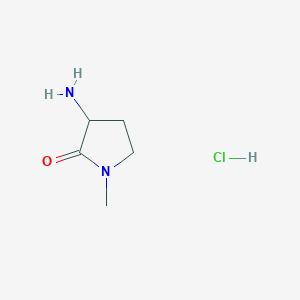

3-Amino-1-methylpyrrolidin-2-one hydrochloride

説明

Synthesis Analysis

The synthesis of related compounds involves several steps, including condensation, N-alkylation, and hydrolysis, as seen in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, which achieved a high yield and purity suitable for scale-up production . Another method for synthesizing 3-aminopyrrolidines is through the rearrangement of 2-aminomethylazetidines, which is a general method yielding good results regardless of the substitution pattern and stereochemistry of the starting material . Additionally, the synthesis of 3-amino-2-methylpyrrolidines via ring expansion of aziridines followed by nucleophilic displacement and reduction is described, providing a formal synthesis of the antipsychotic emonapride .

Molecular Structure Analysis

While the molecular structure of 3-Amino-1-methylpyrrolidin-2-one hydrochloride is not directly analyzed, the structure of a related phthalide derivative was studied using X-ray diffraction, IR spectroscopy, and quantum chemical computation, showing good agreement between experimental and theoretical values . This suggests that similar methods could be applied to analyze the molecular structure of 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

Chemical Reactions Analysis

Chemical transformations of 3-aminopyrrolidin-2-ones include reactions with benzaldehyde to form azomethines, which can be further reduced to N-substituted 3-aminopyrrolidin-2-ones . Diazotization can lead to the formation of acetoxy or unsaturated derivatives, and 1,3-dipolar cycloaddition can yield heterocyclic spiranes . These reactions indicate the reactivity of the amino group and the potential for further functionalization of the pyrrolidinone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-methylpyrrolidin-2-one hydrochloride can be inferred from related compounds. For instance, the antibacterial activity of pyridonecarboxylic acids with substituted cyclic amino groups was evaluated, showing that certain analogues have significant antibacterial properties . The antioxidant activity, DNA binding, and molecular docking studies of a phthalide derivative provide insights into the potential biological interactions and activities of similar compounds .

科学的研究の応用

1. Toxicity Evaluation of Aminoxyl Radicals

A study critically reviewed the toxicity of aminoxyl radicals and concluded that they generally possess very low toxicity and are not mutagenic. Aminoxyl radicals, including variants similar to 3-Amino-1-methylpyrrolidin-2-one hydrochloride, were evaluated in vitro using specific strains, confirming their nonmutagenicity, although one variant showed a marginal increase in revertants, indicating the need for careful evaluation (Sosnovsky, 1992).

2. Enhancement of Protoporphyrin IX Accumulation in Photodynamic Therapy

The study discussed the use of treatments to enhance the uptake of 5-aminolaevulinic acid (ALA) in photodynamic therapy, a field where derivatives of 3-Amino-1-methylpyrrolidin-2-one hydrochloride could potentially play a role. Various pretreatment methods like keratolytics and penetration enhancers were discussed to improve the clinical outcomes of photodynamic therapy (Gerritsen et al., 2008).

3. Bio-Based Chemical Production from Protein-Derived Amino Acids

A review identified potential sources of amino acids for the production of bio-based chemicals in a biorefinery, like agricultural byproduct streams. This study highlighted that there are ample sources available for producing bio-based chemicals, including those similar to 3-Amino-1-methylpyrrolidin-2-one hydrochloride, from amino acids, contributing to sustainable development in the chemical industry (Lammens et al., 2012).

4. Flavor Compounds Production from Amino Acids

Branched aldehydes derived from amino acids are crucial flavor compounds in food products. The study reviewed the production and degradation pathways of these aldehydes from amino acids, indicating the relevance of compounds like 3-Amino-1-methylpyrrolidin-2-one hydrochloride in the food industry for flavor enhancement (Smit et al., 2009).

5. Role in Cancer Therapy

Although not directly linked to 3-Amino-1-methylpyrrolidin-2-one hydrochloride, the study on FTY720, a compound with a somewhat similar structure, discussed its role in cancer therapy, indicating the potential research avenues for structurally related compounds in cancer treatment and therapy (Zhang et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-amino-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQPGSHDPDMQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methylpyrrolidin-2-one hydrochloride | |

CAS RN |

1274891-78-9 | |

| Record name | 3-amino-1-methylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

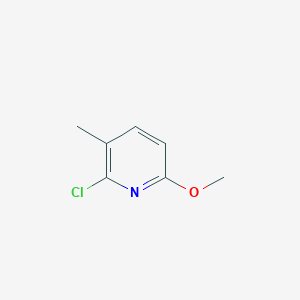

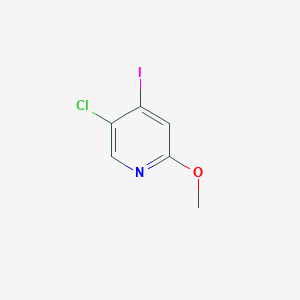

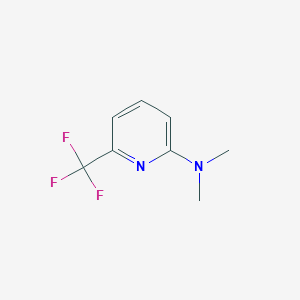

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)

![7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033877.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)